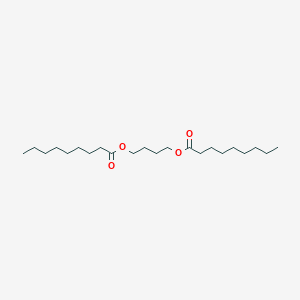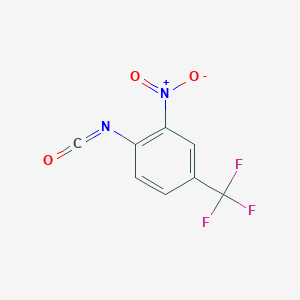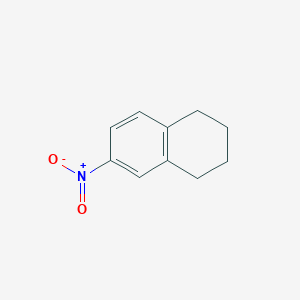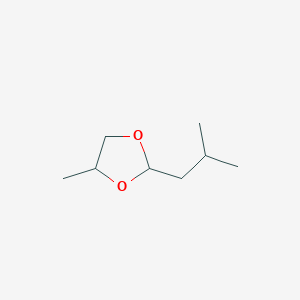![molecular formula C24H20 B102450 pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene CAS No. 17341-02-5](/img/structure/B102450.png)
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene is a complex organic compound with the molecular formula C24H20 and a molecular weight of 308.4156 . This compound is also known by other names such as anti-(5,16:8,13)-Diethenodibenzo[a,g]cyclododecene, 6,7,14,15-tetrahydro, and [2,2]-(1,4)-Naphthalenophane . It is characterized by its unique structure, which includes multiple benzene rings and ethylene bridges.
Análisis De Reacciones Químicas
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene has various scientific research applications, including:
Chemistry: It is used as a model compound in studies of aromaticity and molecular interactions.
Biology: The compound can be used in studies of molecular recognition and binding interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a scaffold for drug design.
Mecanismo De Acción
The mechanism by which pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene exerts its effects involves interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene can be compared with similar compounds such as:
Syn-(5,168,13)-diethenodibenzo[a,g]cyclododecene, 6,7,14,15-tetrahydro: This compound has a similar structure but differs in the stereochemistry of the ethylene bridges.
[2,2]-(1,4)-Naphthalenophane: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of benzene rings and ethylene bridges, which may confer distinct chemical and physical properties.
Propiedades
Número CAS |
17341-02-5 |
|---|---|
Fórmula molecular |
C24H20 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene |
InChI |
InChI=1S/C24H20/c1-2-6-22-18-10-9-17(21(22)5-1)13-14-19-11-12-20(16-15-18)24-8-4-3-7-23(19)24/h1-12H,13-16H2 |
Clave InChI |
FETNXYIKSUXFQS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
SMILES canónico |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
Key on ui other cas no. |
17341-02-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


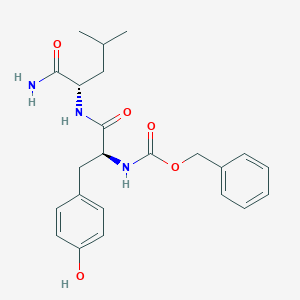
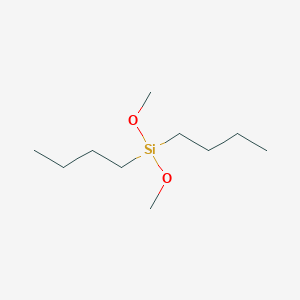
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
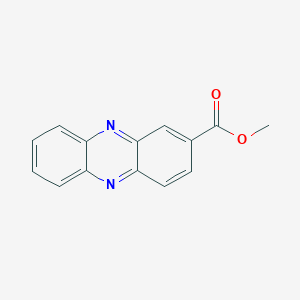
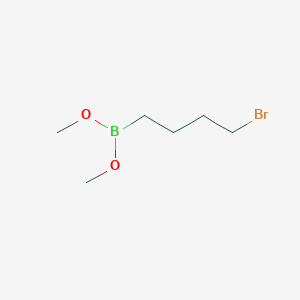

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
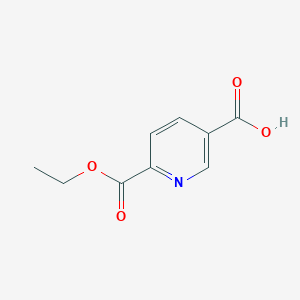
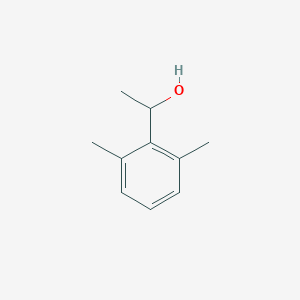
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
